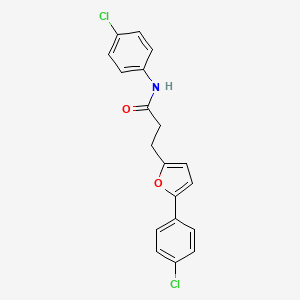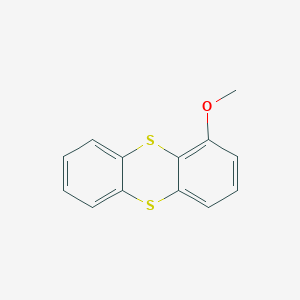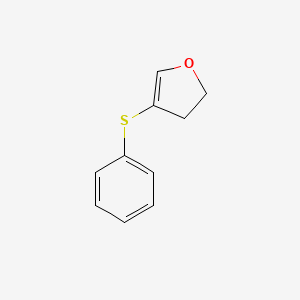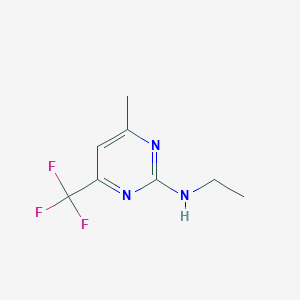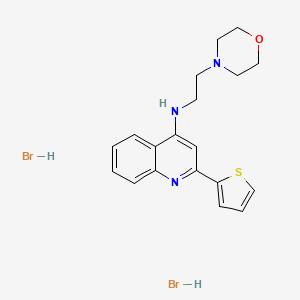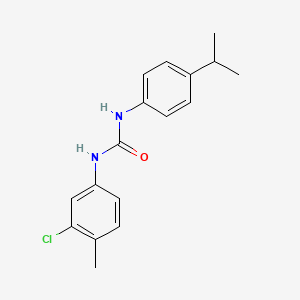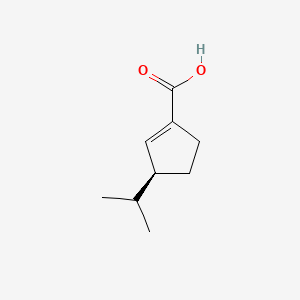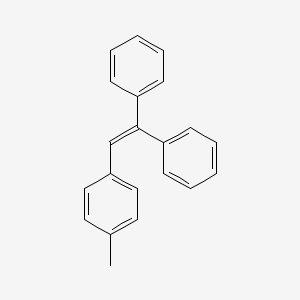
1,1-Diphenyl-2-(4-methylphenyl)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diphenylvinyl)-4-Methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a vinyl group substituted with two phenyl groups and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylvinyl)-4-Methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with diphenylacetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under an inert atmosphere and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(2,2-Diphenylvinyl)-4-Methylbenzene often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: 1-(2,2-Diphenylvinyl)-4-Methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1-(2,2-diphenylethyl)-4-methylbenzene.
Substitution: Formation of halogenated derivatives such as 1-(2,2-diphenylvinyl)-4-bromomethylbenzene.
科学的研究の応用
1-(2,2-Diphenylvinyl)-4-Methylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 1-(2,2-Diphenylvinyl)-4-Methylbenzene involves its interaction with various molecular targets. The vinyl group can participate in π-π stacking interactions with aromatic systems, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s behavior in different environments and its reactivity with other molecules.
類似化合物との比較
4,4’-Bis(2,2-diphenylvinyl)biphenyl (DPVBi): A compound with similar structural features used in OLEDs.
1,1-Diphenylethylene: A simpler analog with two phenyl groups attached to an ethylene moiety.
2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays.
Uniqueness: 1-(2,2-Diphenylvinyl)-4-Methylbenzene is unique due to the presence of both a vinyl group and a methyl group on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
56982-84-4 |
|---|---|
分子式 |
C21H18 |
分子量 |
270.4 g/mol |
IUPAC名 |
1-(2,2-diphenylethenyl)-4-methylbenzene |
InChI |
InChI=1S/C21H18/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
InChIキー |
WVEQCCXSLKFNNN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


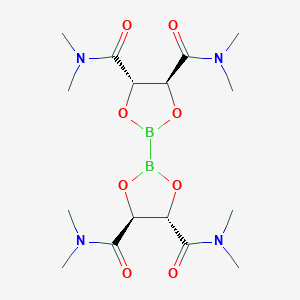
![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
